Methyl 1-bromo-4-methylisoquinoline-3-carboxylate CAS number
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate CAS number
An In-Depth Technical Guide to Methyl 1-bromo-4-methylisoquinoline-3-carboxylate : Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly listed, this document will extrapolate its physicochemical properties, propose synthetic routes, and discuss its potential applications based on the well-established chemistry of its structural analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Isoquinoline Scaffold
The isoquinoline core is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. This nitrogen-containing heterocycle is a key pharmacophore, with derivatives demonstrating applications as vasodilators, antitumor agents, and antihypertensive drugs, among others. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, Methyl 1-bromo-4-methylisoquinoline-3-carboxylate, incorporates several key features that make it a particularly valuable building block for chemical synthesis and drug discovery. The presence of a bromine atom at the 1-position offers a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | Not currently assigned or publicly available. | Based on searches of chemical databases. |
| Molecular Formula | C₁₂H₁₀BrNO₂ | Derived from the chemical structure. |
| Molecular Weight | 280.12 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Analogy with similar substituted isoquinolines. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Based on the hydrophobic nature of the isoquinoline ring and the presence of the methyl ester.[1] |
Characterization:
The structural confirmation of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the methyl group at the 4-position, and a singlet for the methyl ester protons.
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¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbon atom bearing the bromine.
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Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.
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Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester group and the aromatic C=C and C-N stretching vibrations.
Proposed Synthetic Pathways
The synthesis of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate can be envisioned through several established methods for constructing the isoquinoline skeleton, followed by functional group manipulations.
General Isoquinoline Synthesis
Several classical and modern synthetic routes can be adapted to construct the core isoquinoline scaffold. These include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as more contemporary palladium- and copper-catalyzed methods.[2]
A Plausible Synthetic Route
A logical approach to the target molecule could involve the construction of a substituted isoquinoline precursor followed by bromination.
Caption: Proposed synthetic pathway to the target compound.
Step-by-step Methodology:
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Cyclocondensation: The synthesis could commence with a cyclocondensation reaction between 2-aminobenzaldehyde and a β-keto ester, such as methyl 2-methyl-3-oxobutanoate, to form the 1-oxo-1,2-dihydroisoquinoline core.
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Chlorination: The resulting isoquinolone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 1-chloro-isoquinoline derivative.
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Halogen Exchange/Bromination: The 1-chloro substituent can then be converted to the desired 1-bromo group. This could potentially be achieved through a halogen exchange reaction or by direct bromination of an appropriate precursor. A general procedure for the bromination of azine N-oxides involves using phosphorus oxybromide (POBr₃) and DMF.[3] Alternatively, methods for the synthesis of 4-bromoisoquinolines have been reported using palladium and copper catalysts.[4]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate lies in the reactivity of its functional groups, particularly the bromine atom at the 1-position.
Cross-Coupling Reactions
The C1-bromo substituent is well-positioned for various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Heck Reaction: Coupling with alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
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Sonogashira Coupling: Reaction with terminal alkynes.
These reactions provide a powerful platform for generating diverse libraries of isoquinoline derivatives for high-throughput screening in drug discovery programs. The quinoline scaffold, a close relative of isoquinoline, has been extensively functionalized using these methods to produce compounds with a range of biological activities, including kinase inhibitors.[5]
Caption: Role in the drug discovery pipeline.
Ester Group Modification
The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of amines to form amides, a common functional group in many pharmaceuticals. Quinoline-3-carboxamides, for example, have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[6] Furthermore, 4-aminoquinoline-3-carboxamide derivatives have been explored as potent reversible Bruton's tyrosine kinase (BTK) inhibitors.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 1-bromo-4-methylisoquinoline-3-carboxylate is not available, general precautions for handling bromo-aromatic compounds should be followed. Based on the SDS for related compounds like 4-bromoisoquinoline, this compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[8][9]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate represents a promising and versatile building block for organic synthesis and medicinal chemistry. Although detailed experimental data for this specific molecule is scarce, its structural features suggest significant potential for the creation of diverse molecular libraries. The strategic placement of the bromo substituent and the methyl ester allows for a wide range of chemical transformations, paving the way for the discovery of novel therapeutic agents and functional materials. This guide provides a foundational understanding to stimulate further research and application of this valuable chemical entity.
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